1-Isobutyl-6-oxopiperidine-3-carboxylic acid
CAS No.: 915924-95-7
Cat. No.: VC3362963
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 915924-95-7 |
---|---|
Molecular Formula | C10H17NO3 |
Molecular Weight | 199.25 g/mol |
IUPAC Name | 1-(2-methylpropyl)-6-oxopiperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C10H17NO3/c1-7(2)5-11-6-8(10(13)14)3-4-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) |
Standard InChI Key | PWVSYCMYQAMHKP-UHFFFAOYSA-N |
SMILES | CC(C)CN1CC(CCC1=O)C(=O)O |
Canonical SMILES | CC(C)CN1CC(CCC1=O)C(=O)O |
Introduction
Chemical Properties and Structure
1-Isobutyl-6-oxopiperidine-3-carboxylic acid is identified by the CAS registry number 915924-95-7. It possesses a molecular structure characterized by a six-membered piperidine ring with an oxo group at the 6-position, a carboxylic acid at the 3-position, and an isobutyl group attached to the nitrogen atom . The compound's fundamental chemical properties are summarized in the following table:
Property | Value |
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Chemical Formula | C₁₀H₁₇NO₃ |
Molecular Weight | 199.25 g/mol |
InChI | InChI=1/C10H17NO3/c1-7(2)5-11-6-8(10(13)14)3-4-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) |
Physical State | Solid |
Purity (Commercial) | Minimum 95% |
The molecular structure features a piperidine ring as its core scaffold, which is a six-membered heterocyclic compound containing one nitrogen atom. The carbonyl group (C=O) at the 6-position creates the "oxo" designation, while the carboxylic acid functionality (-COOH) at the 3-position provides an acidic character and potential reactivity site . The isobutyl group (-(CH₂)CH(CH₃)₂) attached to the nitrogen introduces hydrophobicity and can influence the compound's pharmacokinetic properties.
Structural Characteristics
The piperidine core of 1-isobutyl-6-oxopiperidine-3-carboxylic acid contributes to its potential biological activity, as piperidine rings are commonly found in many pharmaceutically active compounds. The presence of the carboxylic acid group introduces a hydrogen bond donor capability and an ionizable center, which can be critical for drug-target interactions. The isobutyl substituent on the nitrogen atom differentiates this compound from related analogs and can influence its binding affinity and selectivity toward biological targets.
Applications in Research and Development
1-Isobutyl-6-oxopiperidine-3-carboxylic acid has potential applications in several research areas, particularly in pharmaceutical development and as a building block for more complex molecules.
Pharmaceutical Research
The compound appears to be part of research efforts aimed at developing "small, drug-like organic molecules able to modulate the stability of protein-RNA complexes involved in several diseases, thus regulating gene expression with an unprecedented mode of action" . This suggests a role in potential therapeutic approaches targeting RNA-binding proteins (RBPs), which are implicated in post-transcriptional regulation processes.
RNA-binding proteins have been recognized for their pivotal role in numerous dysfunctions, including:
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Cancer
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Inflammation
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Neurodegeneration
The development of compounds that can modulate these protein-RNA interactions represents a novel approach to addressing these conditions .
Structural Scaffold in Medicinal Chemistry
As a versatile small molecule scaffold, 1-isobutyl-6-oxopiperidine-3-carboxylic acid can serve as a building block for constructing compound libraries with diverse pharmacological profiles. The piperidine core is found in numerous pharmaceutically active compounds, and the functionalizable positions provided by the carboxylic acid group allow for further structural elaboration .
The compound's structure allows for multiple modification points:
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The carboxylic acid group can be converted to esters, amides, or reduced to alcohols
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The isobutyl group can be modified or replaced with other alkyl or functional groups
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The piperidine ring can be further substituted at various positions
These modification possibilities make it a valuable starting point for medicinal chemistry exploration and structure-activity relationship studies.
Related Compounds and Structural Analogs
Several structural analogs of 1-isobutyl-6-oxopiperidine-3-carboxylic acid have been reported, differing primarily in the substituent attached to the nitrogen atom or in the core heterocyclic ring.
Piperidine Derivatives
The most closely related compound identified in the search results is 1-isopropyl-6-oxopiperidine-3-carboxylic acid (CAS: 915922-33-7), which differs only in having an isopropyl group instead of an isobutyl group attached to the nitrogen atom. This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol.
Other related piperidine derivatives include:
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6-Oxopiperidine-3-carboxylic acid (CAS: 22540-50-7)
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1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS: 22540-51-8)
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6-Oxo-1-propylpiperidine-3-carboxylic acid (CAS: 915924-93-5)
Current Research Trends and Future Directions
The research involving 1-isobutyl-6-oxopiperidine-3-carboxylic acid appears to be part of broader efforts in developing modulators of protein-RNA interactions, which represents an emerging frontier in drug discovery.
Protein-RNA Interaction Modulators
The mention of this compound in the context of developing modulators for protein-RNA complexes suggests its potential role in a novel therapeutic approach . RNA-binding proteins play critical roles in post-transcriptional regulation, and their dysregulation is implicated in various pathological conditions. Small molecules that can selectively modulate these interactions could lead to innovative therapeutic strategies for diseases currently lacking effective treatments.
Future Research Opportunities
Future investigations involving 1-isobutyl-6-oxopiperidine-3-carboxylic acid might explore:
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Structure-activity relationship studies to optimize binding affinity and selectivity
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Development of more potent derivatives by modifying the piperidine scaffold
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Exploration of specific protein-RNA complexes as targets
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Investigation of biological activities in disease-relevant cellular models
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Improvement of pharmacokinetic properties through strategic structural modifications
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